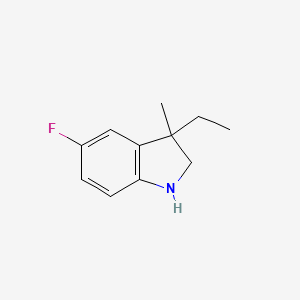![molecular formula C12H13ClOS B13204142 2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)
2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one is an organic compound with the molecular formula C12H13ClOS It is a cyclopentanone derivative featuring a sulfanyl group attached to a 4-chlorophenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one typically involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the sulfanyl group is introduced to the cyclopentanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxylated cyclopentanone derivatives
Substitution: Nitrated or halogenated chlorophenyl derivatives
Aplicaciones Científicas De Investigación
2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the chlorophenyl group can engage in hydrophobic interactions with protein targets, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one
- 2-{[(4-Bromophenyl)methyl]sulfanyl}cyclopentan-1-one
- 2-{[(4-Methylphenyl)methyl]sulfanyl}cyclopentan-1-one
Uniqueness
2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H13ClOS |
|---|---|
Peso molecular |
240.75 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13ClOS/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)14/h4-7,12H,1-3,8H2 |
Clave InChI |
CQKQIXUTIXHFBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)SCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13204065.png)
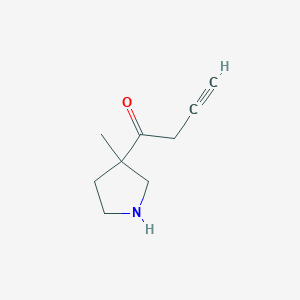

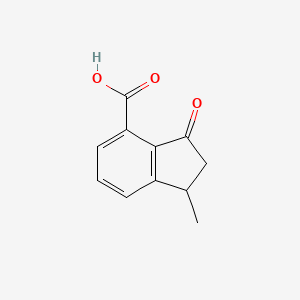
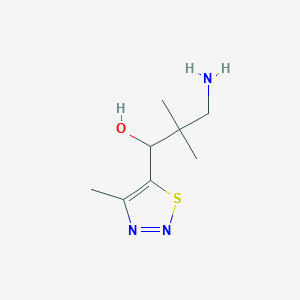
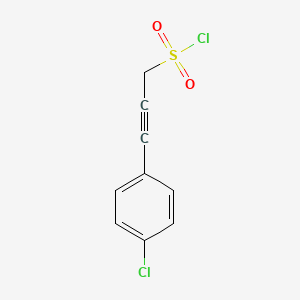


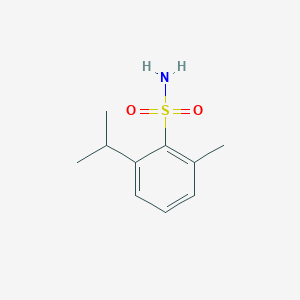
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride](/img/structure/B13204121.png)
![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
